molecular formula C15H21ClN2O4S B3507976 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide

Cat. No.: B3507976
M. Wt: 360.9 g/mol
InChI Key: NCKWOPKNDXAQRS-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a methoxyphenyl group, and a cyclohexylglycinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Coupling with cyclohexylglycine: The sulfonyl chloride intermediate is then reacted with cyclohexylglycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-chloro-4-hydroxyphenylsulfonyl-N~2~-cyclohexylglycinamide.

    Reduction: Formation of 3-chloro-4-methoxyphenylsulfide-N~2~-cyclohexylglycinamide.

    Substitution: Formation of 3-methoxy-4-methoxyphenylsulfonyl-N~2~-cyclohexylglycinamide.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide can be compared with other similar compounds, such as:

    N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide: Similar structure but with a methyl group instead of a cyclohexyl group.

    N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylglycinamide: Similar structure but with an ethyl group instead of a cyclohexyl group.

The uniqueness of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide lies in its cyclohexyl group, which can enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-22-14-8-7-12(9-13(14)16)23(20,21)18(10-15(17)19)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKWOPKNDXAQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)N)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 2
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 3
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 4
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 5
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexylglycinamide

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